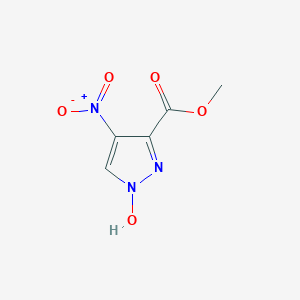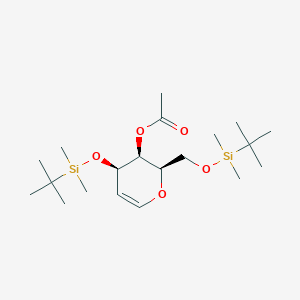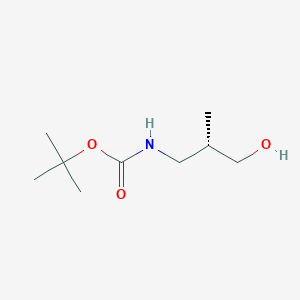
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. It is also believed to exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been found to induce apoptosis in cancer cells, including breast cancer cells and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, it also has some limitations. It is highly reactive and can easily form adducts with other compounds, which can affect its activity. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action and its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, more research is needed to understand its limitations and how they can be overcome to improve its efficacy in lab experiments.
Méthodes De Synthèse
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of 1H-pyrazole-3-carboxylic acid with methyl nitrite and sodium hydroxide, or the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with methyl chloroformate and triethylamine. These methods have been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
181585-85-3 |
|---|---|
Nom du produit |
Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate |
Formule moléculaire |
C5H5N3O5 |
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
methyl 1-hydroxy-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5N3O5/c1-13-5(9)4-3(8(11)12)2-7(10)6-4/h2,10H,1H3 |
Clé InChI |
PACMKPKAOJZEKR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
SMILES canonique |
COC(=O)C1=NN(C=C1[N+](=O)[O-])O |
Synonymes |
1H-Pyrazole-3-carboxylicacid,1-hydroxy-4-nitro-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)






![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)



